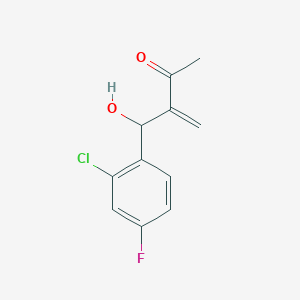
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- is an organic compound with a complex structure that includes a butanone backbone substituted with a 2-chloro-4-fluorophenyl group, a hydroxy group, and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluoroaniline with butanone in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and substitution, to introduce the hydroxy and methylene groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 4-(2-chloro-4-fluorophenyl)-: Lacks the hydroxy and methylene groups.
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-: Lacks the methylene group.
2-Butanone, 4-(2-chloro-4-fluorophenyl)-3-methylene-: Lacks the hydroxy group.
Uniqueness
The presence of both the hydroxy and methylene groups in 2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- makes it unique compared to its similar compounds.
Eigenschaften
CAS-Nummer |
918625-87-3 |
|---|---|
Molekularformel |
C11H10ClFO2 |
Molekulargewicht |
228.65 g/mol |
IUPAC-Name |
3-[(2-chloro-4-fluorophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H10ClFO2/c1-6(7(2)14)11(15)9-4-3-8(13)5-10(9)12/h3-5,11,15H,1H2,2H3 |
InChI-Schlüssel |
JBZFVCBGEVIJQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)C(C1=C(C=C(C=C1)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
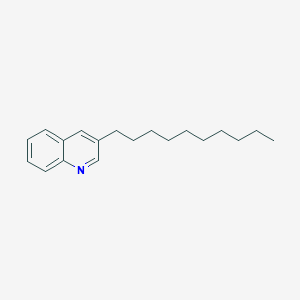
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
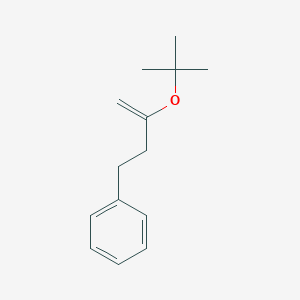


![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)

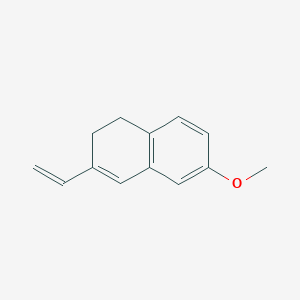
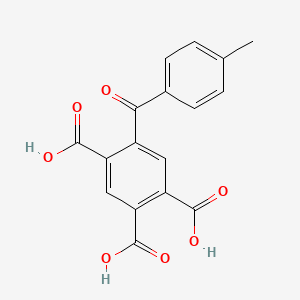
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
